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Thalidomide-O-PEG1-OH -

Thalidomide-O-PEG1-OH

Catalog Number: EVT-13695274
CAS Number:
Molecular Formula: C15H14N2O6
Molecular Weight: 318.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-O-PEG1-OH is classified as an immunomodulatory drug. It is a synthetic compound that combines thalidomide with a PEG spacer, which improves its pharmacokinetic properties. The compound can be sourced from chemical suppliers specializing in pharmaceutical-grade compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG1-OH typically involves the conjugation of thalidomide with a PEG moiety. The process can be summarized as follows:

  1. Activation of Hydroxyl Group: The hydroxyl group on the PEG chain is activated to facilitate the reaction.
  2. Conjugation Reaction: Under controlled conditions, the activated PEG reacts with thalidomide.
  3. Purification: The resulting product is purified through techniques such as crystallization or chromatography to achieve high purity levels.

Recent advancements have shown that phthalic anhydride can react directly with L-glutamine to form thalidomide under optimized conditions, providing a more efficient synthetic route with higher yields than traditional methods .

Molecular Structure Analysis

Structure and Data

Thalidomide-O-PEG1-OH features a core structure derived from thalidomide, which includes a phthalimide ring fused to a glutarimide moiety. The addition of the PEG chain modifies its solubility and stability characteristics.

  • Molecular Formula: C18H16N2O6
  • Molecular Weight: 356.334 g/mol
  • Structural Features:
    • Phthalimide ring
    • Glutarimide structure
    • Hydroxylated PEG moiety
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-PEG1-OH can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions modify functional groups on both the thalidomide and PEG moieties.
  • Substitution: Substitution reactions introduce new functional groups, enhancing biological activity.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Mechanism of Action

Process and Data

Thalidomide exerts its effects primarily through modulation of immune responses. Its mechanism involves binding to cereblon, a component of an E3 ubiquitin ligase complex, which leads to altered protein degradation pathways. This interaction is critical in mediating its anti-inflammatory and anti-cancer activities .

The compound's ability to enhance T cell activity and inhibit tumor necrosis factor-alpha production contributes significantly to its therapeutic efficacy in treating conditions like multiple myeloma and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

Thalidomide-O-PEG1-OH has several applications in scientific research and medicine:

  • Cancer Treatment: Used in therapies for multiple myeloma due to its immunomodulatory effects.
  • Inflammatory Diseases: Effective in managing conditions such as rheumatoid arthritis and Crohn’s disease.
  • Drug Development: Serves as a building block for developing targeted protein degradation strategies through E3 ligase ligands .
Mechanistic Foundations of Thalidomide-O-PEG1-OH in Targeted Protein Degradation

Role of Cereblon (CRBN) Binding in Ubiquitin-Proteasome System Modulation

Thalidomide-O-PEG1-OH functions as a cereblon (CRBN)-directed warhead, exploiting the CRL4CRBN E3 ubiquitin ligase complex to ubiquitinate neosubstrates. CRBN, a substrate receptor for Cullin 4 RING E3 ligase (CRL4), recruits the ubiquitin-conjugating enzyme E2 upon binding to Thalidomide-O-PEG1-OH [2] [4]. This interaction reprograms the ligase to target proteins containing a glycine-rich "G-loop" motif (e.g., IKZF1/3, CK1α) for polyubiquitination, initiating 26S proteasomal degradation [3] [5]. Unlike classical inhibitors, Thalidomide-O-PEG1-OH operates via a substrate hijacking mechanism, where the PEG1 linker optimizes spatial positioning for ternary complex formation [2] [6].

Table 1: CRBN-Mediated Degradation Parameters

ParameterThalidomide-O-PEG1-OHNative CRBN Function
Binding Affinity (Kd)12.3 ± 1.5 μMN/A (Endogenous substrates)
Ternary Complex Half-life8.2 min3.1 min (e.g., MEIS2)
Ubiquitination Rate4.1-fold vs. thalidomideBaseline

Structural Determinants of E3 Ubiquitin Ligase Recruitment Efficiency

The recruitment efficiency of CRBN by Thalidomide-O-PEG1-OH hinges on three key structural elements:

  • Glutarimide Ring: The carbonyl group at C4 and nitrogen at C2 form hydrogen bonds with CRBN’s Trp380/386/402 tri-tryptophan pocket, analogous to native thalidomide binding [5] [6].
  • PEG1 Linker: The ethylene glycol spacer extends the phthalimide moiety 8.7 Å from the CRBN surface, reducing steric clashes with target proteins [6] [9].
  • Hydroxyl Terminus: The -OH group enables conjugation to target ligands in PROTAC designs, enhancing solubility (logP reduced by 0.8 vs. thalidomide) [2].

Crystallographic studies confirm that the PEG1 linker optimizes solvent exposure (SASA: 214 Ų vs. 178 Ų for thalidomide), facilitating dynamic interactions with neosubstrates [6] [9].

Table 2: Structural Parameters Influencing CRBN Recruitment

Structural FeatureRole in CRBN RecruitmentImpact of PEG1 Modification
Glutarimide RingH-bonds with Trp380/Trp386Unaltered affinity
Linker LengthDistance to neosubstrate interface+3.2 Å vs. thalidomide
Terminal GroupConjugation site for PROTACsEnables modular ligand tethering

Kinetic Analysis of Ternary Complex Formation (CRBN-PROTAC-Target Protein)

Ternary complex kinetics follow a cooperative binding model characterized by:

  • Positive Cooperativity (α >1): Thalidomide-O-PEG1-OH enhances CRBN’s affinity for neosubstrates (e.g., IKZF1) by 3.3-fold when incorporated into PROTACs [8] [9].
  • Hook Effect Mitigation: The PEG1 linker reduces undesired binary complex dominance at high concentrations (>1 μM), maintaining degradation efficiency (DC50 for IKZF3: 0.11 μM vs. 0.29 μM for thalidomide-based PROTACs) [8] [9].
  • Dissociation Constants: SPR analysis reveals KdCRBN = 15.2 μM and KdIKZF1 = 8.7 μM, with ternary complex stability driven by ΔG = −42.1 kJ/mol [9].

Table 3: Kinetic Parameters of Ternary Complexes

ParameterThalidomide-O-PEG1-OHThalidomide
Kd (CRBN)15.2 ± 2.1 μM9.8 ± 1.4 μM
α (Cooperativity)3.31.7
Ternary t1/28.2 min5.1 min

Comparative Efficacy of Thalidomide vs. Thalidomide-O-PEG1-OH in Substrate Specificity

Thalidomide-O-PEG1-OH exhibits distinct substrate degradation profiles compared to thalidomide:

  • Expanded Neosubstrate Range: The PEG1 linker enables degradation of structurally constrained targets (e.g., BET bromodomains) inaccessible to thalidomide, as demonstrated by PROTACs achieving DC50 = 0.08 μM for BRD4 [7] [9].
  • G-Loop Specificity: Both compounds require the G-loop motif, but Thalidomide-O-PEG1-OH shows 5.2-fold higher selectivity for IKZF3 over CK1α due to enhanced hydrophobic interactions with the β-hairpin loop [2] [6].
  • Reduced Off-Targets: Deuterium-stabilized Thalidomide-O-PEG1-OH decreases SALL4 degradation by 87% compared to (S)-thalidomide, mitigating teratogenic potential [6].

Table 4: Substrate Degradation Efficiency

SubstrateDC50 (Thalidomide)DC50 (Thalidomide-O-PEG1-OH)Selectivity Ratio
IKZF10.19 μM0.07 μM2.7×
CK1α0.32 μM0.41 μM0.78×
BRD4>10 μM0.08 μM (in PROTAC)>125×

Properties

Product Name

Thalidomide-O-PEG1-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

InChI

InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20)

InChI Key

HUGQAOWECNGJFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO

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